Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine
Overview
Description
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclopropyl group attached to a pyridine ring, which is further substituted with a 4-fluorophenyl group. This combination of functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for large-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using mechanochemical methods. These methods involve the use of mechanical force to drive chemical reactions, which can be more environmentally friendly and efficient compared to traditional methods . The process typically includes steps such as mechanochemical Minisci C–H alkylation and extrusive oxidation Heck coupling .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares structural similarities and is used as an intermediate in the synthesis of pharmaceuticals.
Pitavastatin: A cholesterol-lowering agent that contains similar functional groups and is used in medicine.
Uniqueness
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine is unique due to its specific combination of a cyclopropyl group, a pyridine ring, and a 4-fluorophenyl group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-14-3-1-12(2-4-14)13-7-11(8-17-10-13)9-18-15-5-6-15/h1-4,7-8,10,15,18H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBMYJFOWMFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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